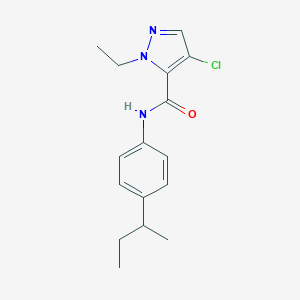
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide, also known as TAK-779, is a synthetic compound that belongs to the family of chemokine receptor antagonists. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide exerts its effects by binding to the CXCR3 receptor and blocking the binding of its natural ligands, which include chemokines such as CXCL9, CXCL10, and CXCL11. This prevents the activation of CXCR3 signaling pathways, which are involved in the recruitment and activation of immune cells such as T cells, natural killer cells, and macrophages.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide can modulate various biochemical and physiological processes in the body. For example, it has been shown to inhibit the migration and activation of T cells and natural killer cells, which play a critical role in the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is its high potency and selectivity for the CXCR3 receptor, which makes it a useful tool for investigating the role of this receptor in different diseases and conditions. However, one limitation of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide. One possibility is to investigate its potential applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another direction is to explore its interactions with other signaling pathways and receptors, which could provide insights into its broader physiological effects. Finally, further studies are needed to optimize its pharmacokinetic properties and develop more effective formulations for use in experimental settings.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide involves several steps, including the reaction of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-chloro-4-methylphenyl)amine to form the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the chemokine receptor CXCR3, which plays a key role in the immune response and inflammation. N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide has been used in various studies to investigate the role of CXCR3 in different diseases and conditions, including cancer, autoimmune disorders, and infectious diseases.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
|---|---|
Fórmula molecular |
C20H23ClN4O |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(5-17(13)21)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
Clave InChI |
HEGZJWFHPJEGOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)





![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)




![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)